1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene
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Overview
Description
1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene is an organic compound with the molecular formula C15H14F2O It is a derivative of benzene, where two fluorine atoms are substituted at the 1 and 4 positions, and a 1-(4-methoxyphenyl)ethyl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-difluorobenzene and 4-methoxyphenylacetic acid.
Reaction Conditions: The key step involves the Friedel-Crafts alkylation reaction, where 1,4-difluorobenzene is reacted with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation reactions using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: A simpler analog with only two fluorine atoms substituted on the benzene ring.
4-Methoxyphenylacetic Acid: A precursor used in the synthesis of the target compound.
1,4-Difluoro-2-(1-phenylethyl)benzene: A similar compound with a phenylethyl group instead of a 4-methoxyphenyl group.
Uniqueness
1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene is unique due to the presence of both fluorine atoms and a 4-methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,4-difluoro-2-[1-(4-methoxyphenyl)ethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2O/c1-10(11-3-6-13(18-2)7-4-11)14-9-12(16)5-8-15(14)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUJGYHZCWLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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